Fmoc-beta-Ala-Pro-OH

Peptide Synthesis Analytical Chemistry Quality Control

Fmoc-beta-Ala-Pro-OH is a pre-formed, protected dipeptide that streamlines Fmoc-SPPS by supplying the β-Ala-Pro amide bond intact. Unlike sequential single-amino-acid coupling, this building block eliminates one deprotection–coupling cycle, substantially reducing racemization risk, deletion-sequence formation, and total synthesis time. The combination of flexible β-alanine and conformationally restrictive proline imparts unique backbone geometry critical for reproducible SAR and peptidomimetic studies. Procuring the ≥98% HPLC-pure dipeptide also supports analytical QC—serving as a reference standard for the dipeptide impurity (≤0.1%) monitored in Fmoc-Pro-OH raw materials.

Molecular Formula C23H24N2O5
Molecular Weight 408.4 g/mol
CAS No. 2171246-67-4
Cat. No. B1460116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Ala-Pro-OH
CAS2171246-67-4
Molecular FormulaC23H24N2O5
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)/t20-/m0/s1
InChIKeyCMHMPGGPDZCPKV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-Ala-Pro-OH (CAS 2171246-67-4) as a Strategic Dipeptide Building Block for Solid-Phase Peptide Synthesis


Fmoc-beta-Ala-Pro-OH (CAS 2171246-67-4) is a protected dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound comprises beta-alanine (a flexible β-amino acid) and proline (a conformationally restrictive cyclic imino acid), with an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group . Its molecular formula is C23H24N2O5, with a molecular weight of 408.45 g/mol and a calculated XLogP of 2.6 [1]. Commercial purity typically ranges from 97% to ≥98% by HPLC . This dipeptide is primarily employed in SPPS for introducing β-amino acid motifs and modulating peptide backbone flexibility in peptidomimetics and custom peptide therapeutics .

Why Fmoc-beta-Ala-Pro-OH Cannot Be Interchanged with Single Amino Acid Derivatives in SPPS


Procurement specialists and peptide chemists must recognize that Fmoc-beta-Ala-Pro-OH is not simply equivalent to sequential coupling of Fmoc-β-Ala-OH and Fmoc-Pro-OH . Single amino acid derivatives lack the pre-formed β-Ala-Pro amide bond, which may lead to lower coupling efficiency, increased racemization risk, and the generation of deletion sequences during SPPS [1]. Additionally, the dipeptide structure eliminates a deprotection and coupling cycle, reducing overall synthesis time and exposure to potentially racemizing conditions [2]. The compound's unique combination of a flexible β-alanine residue and a conformationally restrictive proline residue imparts specific conformational properties to peptides that cannot be replicated by substituting with alternative dipeptide or single amino acid building blocks .

Quantitative Differentiation Evidence for Fmoc-beta-Ala-Pro-OH vs. Analogous Building Blocks


Purity and Related Substances Profile: Fmoc-beta-Ala-Pro-OH as a Tightly Controlled Impurity in Fmoc-Pro-OH

In high-purity Fmoc-Pro-OH (Novabiochem®), the specification for Fmoc-β-Ala-Pro-OH impurity is strictly controlled at ≤0.1% (a/a) by HPLC, as verified by multiple vendor COAs . In contrast, the purity of the target compound itself, Fmoc-beta-Ala-Pro-OH, is typically specified at ≥98% by HPLC by commercial vendors . This demonstrates that the compound is both a critical impurity to monitor in other Fmoc-amino acids and a high-purity reagent in its own right when procured as a dipeptide building block.

Peptide Synthesis Analytical Chemistry Quality Control

Physicochemical Property Profile: Molecular Weight and Hydrophobicity (XLogP) of Fmoc-beta-Ala-Pro-OH

The calculated physicochemical properties of Fmoc-beta-Ala-Pro-OH (MW 408.45 g/mol, XLogP 2.6) differ significantly from those of its individual amino acid building blocks, Fmoc-β-Ala-OH (MW 311.33 g/mol, XLogP not reported but predicted to be lower) and Fmoc-Pro-OH (MW 337.37 g/mol, XLogP not reported) [1]. While direct XLogP values for the comparators are not available in these sources, the increased molecular weight and the presence of the additional amide bond in the dipeptide contribute to altered hydrophobicity and membrane permeability potential compared to the single amino acid derivatives .

Peptidomimetics ADME Prediction Structure-Activity Relationship

Conformational Impact: Incorporation of β-Ala-Pro Dipeptide vs. Sequential Coupling in SPPS

The use of the pre-formed Fmoc-beta-Ala-Pro-OH dipeptide introduces a specific backbone conformation that is not guaranteed when sequentially coupling Fmoc-β-Ala-OH and Fmoc-Pro-OH . While quantitative coupling efficiency data for this specific dipeptide is not available, studies on β-peptoid synthesis demonstrate that poor coupling efficiency with β-amino acids can lead to substantial deletion sequences (up to 30-50% of crude product) [1]. The dipeptide building block strategy bypasses a difficult coupling step, potentially improving overall synthetic yield and crude peptide purity by reducing deletion sequences [2].

Peptide Conformation Peptidomimetics Solid-Phase Synthesis

Strategic Procurement Scenarios for Fmoc-beta-Ala-Pro-OH in Peptide Synthesis


Peptidomimetic Design and Backbone Modification Studies

Research groups focused on peptidomimetics and structure-activity relationship (SAR) studies utilize Fmoc-beta-Ala-Pro-OH to introduce a specific β-amino acid motif and proline-induced conformational constraint into peptide sequences . The pre-formed dipeptide ensures consistent backbone geometry, which is critical for interpreting biological activity data. The compound's ≥98% HPLC purity specification provides the necessary reliability for reproducible SAR studies .

Accelerated SPPS Workflows for Custom Peptide Synthesis

Peptide synthesis core facilities and CROs procuring Fmoc-beta-Ala-Pro-OH can reduce synthesis time and minimize the risk of difficult couplings when incorporating β-Ala-Pro motifs . By using the dipeptide building block, they eliminate one deprotection and coupling cycle, which streamlines the SPPS process and potentially increases overall crude peptide yield and purity by reducing deletion sequences [1].

Quality Control and Reference Standard Applications

The compound's role as a tightly controlled impurity in Fmoc-Pro-OH (specification ≤0.1%) makes Fmoc-beta-Ala-Pro-OH essential for analytical method development and quality control . Procuring the pure dipeptide allows analytical chemists to establish HPLC methods and prepare reference standards for monitoring impurity profiles in Fmoc-amino acid raw materials and final peptide drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-beta-Ala-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.